2,5-Diethylthiazole
2,5-Diethylthiazole
2, 5-Diethylthiazole belongs to the class of organic compounds known as 2, 5-disubstituted thiazoles. 2, 5-disubstituted thiazoles are compounds containing a thiazole ring substituted at positions 2 and 5 only. 2, 5-Diethylthiazole exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2, 5-diethylthiazole is primarily located in the membrane (predicted from logP). 2, 5-Diethylthiazole is a meaty, musty, and nutty tasting compound that can be found in coffee and coffee products. This makes 2, 5-diethylthiazole a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
15729-76-7
VCID:
VC21007136
InChI:
InChI=1S/C7H11NS/c1-3-6-5-8-7(4-2)9-6/h5H,3-4H2,1-2H3
SMILES:
CCC1=CN=C(S1)CC
Molecular Formula:
C7H11NS
Molecular Weight:
141.24 g/mol
2,5-Diethylthiazole
CAS No.: 15729-76-7
Cat. No.: VC21007136
Molecular Formula: C7H11NS
Molecular Weight: 141.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2, 5-Diethylthiazole belongs to the class of organic compounds known as 2, 5-disubstituted thiazoles. 2, 5-disubstituted thiazoles are compounds containing a thiazole ring substituted at positions 2 and 5 only. 2, 5-Diethylthiazole exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2, 5-diethylthiazole is primarily located in the membrane (predicted from logP). 2, 5-Diethylthiazole is a meaty, musty, and nutty tasting compound that can be found in coffee and coffee products. This makes 2, 5-diethylthiazole a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 15729-76-7 |
| Molecular Formula | C7H11NS |
| Molecular Weight | 141.24 g/mol |
| IUPAC Name | 2,5-diethyl-1,3-thiazole |
| Standard InChI | InChI=1S/C7H11NS/c1-3-6-5-8-7(4-2)9-6/h5H,3-4H2,1-2H3 |
| Standard InChI Key | PATFUZGQWONVOC-UHFFFAOYSA-N |
| SMILES | CCC1=CN=C(S1)CC |
| Canonical SMILES | CCC1=CN=C(S1)CC |
| Melting Point | Mp 104 ° (as picrate) 104°C |
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